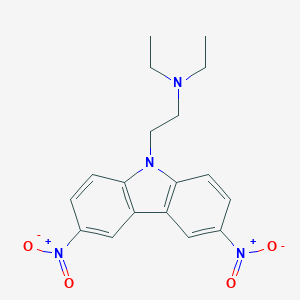

![molecular formula C20H22N4 B432815 Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine CAS No. 59184-53-1](/img/structure/B432815.png)

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine

Overview

Description

“Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds have been studied for their broad spectrum of biological activities, including antiviral, antimalarial, antitumor, and antiarthritic activities .

Synthesis Analysis

The synthesis of these compounds often involves the formation of a carbohydrazide intermediate . For instance, the carbohydrazide was obtained from the hydrazinolysis of a carboethoxy compound and used as a key intermediate to synthesize heterocyclic compounds with different rings .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core . The NMR spectra of these compounds often show characteristic peaks corresponding to the protons and carbons in this core .

Chemical Reactions Analysis

The carbohydrazide intermediate reacts with different reagents to form five and six-membered rings, such as 1,3,4-thiadiazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,2,4-triazine .

Physical And Chemical Properties Analysis

These compounds are often solid at room temperature . Their melting points, IR spectra, and NMR spectra can provide valuable information about their physical and chemical properties .

Scientific Research Applications

Synthesis and Optical Properties : Compounds containing the 6H-indolo[2,3-b]quinoxaline core have been synthesized and characterized for their optical absorption, emission spectra, electrochemical behavior, and thermal stability. These compounds exhibit green or yellow emission and are thermally stable due to the dipolar 6H-indolo[2,3-b]quinoxaline segment (Thomas & Tyagi, 2010).

Antimicrobial Properties : Novel 6h-Indolo(2, 3-b) Quinoxaline Fused Azetidinones show potential antimicrobial activity against various bacterial and fungal species (Padmini et al., 2015).

Application in Medicinal Chemistry : 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized with a focus on their application in medicinal chemistry, exhibiting properties such as low toxicity, potent interferon induction, and antiviral activity (Shibinskaya et al., 2010).

Cancer Research : Some indolo[2,3-b]quinoline derivatives show cytotoxic activity against various cell lines, including multidrug-resistant sublines, and inhibit topoisomerase II activity, making them potential candidates for cancer treatment (Luniewski et al., 2012).

DNA Interaction and Pharmacological Activities : The 6H-indolo[2,3-b]quinoxaline structure has been identified as a DNA-interacting scaffold, contributing to its wide range of pharmacological activities. The thermal stability of the DNA complex with these derivatives is an important factor in understanding their anticancer, antiviral, and other activities (Moorthy et al., 2013).

Antiviral and Immunomodulatory Effects : Studies have also explored the effects of 6H-indolo[2,3-b]quinoxaline derivatives on biomarkers of inflammation, demonstrating their potential as antiviral substances with interferon-inducing action and possible application in immunomodulation (Antonovych et al., 2015).

Mechanism of Action

Target of Action

Compounds in the 6h-indolo[2,3-b]quinoxaline series, which this compound is a part of, are known to have non-covalent binding capabilities with dna molecules . This suggests that the compound may interact with DNA or related cellular components.

Mode of Action

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral and antibacterial properties . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or replication of certain pathogens.

Biochemical Pathways

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral activity against various viruses . This suggests that the compound may interfere with viral replication pathways.

Result of Action

It’s known that 6h-indolo[2,3-b]quinoxaline derivatives can exhibit antiviral and antibacterial properties . This suggests that the compound may lead to the inhibition of growth or replication of certain pathogens at the molecular and cellular level.

Action Environment

It’s known that the synthesis of 6h-indolo[2,3-b]quinoxaline derivatives can be influenced by factors such as temperature and the presence of certain substituents . This suggests that similar factors may also influence the action of Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine.

Future Directions

properties

IUPAC Name |

N,N-diethyl-2-indolo[3,2-b]quinoxalin-6-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-3-23(4-2)13-14-24-18-12-8-5-9-15(18)19-20(24)22-17-11-7-6-10-16(17)21-19/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWJYPHBDVQSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B432781.png)

![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)

![2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432810.png)

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)

![6-chloro-2-(4-(dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432830.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)

![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)

![[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile](/img/structure/B432857.png)

![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)